Dimethyl [(methylamino)methyl]phosphonate
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Overview
Description
Dimethyl [(methylamino)methyl]phosphonate is an organophosphorus compound with the chemical formula C₄H₁₂NO₃P. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of organic synthesis and materials science. It is a colorless liquid that is primarily used as a flame retardant and a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(methylamino)methyl]phosphonate can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with formaldehyde and methylamine. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(methylamino)methyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Dimethyl [(methylamino)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is explored for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Research is ongoing to investigate its potential as a drug precursor or a therapeutic agent.
Industry: It is used as a flame retardant, plasticizer, and stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of dimethyl [(methylamino)methyl]phosphonate involves its ability to interact with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor, affecting enzymatic activity. The compound’s phosphonate group allows it to form stable complexes with metal ions, which can be exploited in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the methylamino group.
Dimethyl phosphite: Contains a phosphite group instead of a phosphonate group.
Methylphosphonic acid: A simpler phosphonic acid derivative.
Uniqueness
Dimethyl [(methylamino)methyl]phosphonate is unique due to its methylamino group, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific chemical functionalities .
Properties
CAS No. |
62604-66-4 |
---|---|
Molecular Formula |
C4H12NO3P |
Molecular Weight |
153.12 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-N-methylmethanamine |
InChI |
InChI=1S/C4H12NO3P/c1-5-4-9(6,7-2)8-3/h5H,4H2,1-3H3 |
InChI Key |
DGAWJILWPUWULQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCP(=O)(OC)OC |
Origin of Product |
United States |
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